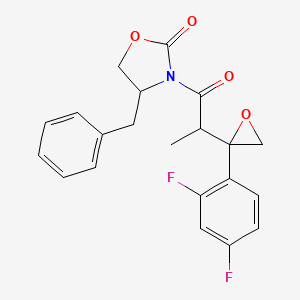![molecular formula C19H26ClN3O4 B12287557 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride is a complex organic compound with a unique structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Indol-2-carbonsäure, 3-[2-(Dimethylamino)ethyl]-5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-, Ethylester, Monohydrochlorid umfasst in der Regel mehrere Schritte. Das Ausgangsmaterial ist häufig Indol-2-carbonsäure, die einer Reihe von Reaktionen unterzogen wird, um die verschiedenen funktionellen Gruppen einzuführen. Übliche Synthesewege umfassen:
Veresterung: Indol-2-carbonsäure wird in Gegenwart eines starken Säurekatalysators mit Ethanol verestert, um den Ethylester zu bilden.
Amidierung: Der Ester wird dann mit 2-(Dimethylamino)ethylamin umgesetzt, um die Dimethylaminoethylgruppe einzuführen.
Oxazolidinon-Bildung: Die resultierende Verbindung wird weiter mit einem Oxazolidinonderivat umgesetzt, um die Oxazolidinylgruppe einzuführen.
Hydrochlorid-Bildung: Schließlich wird die Verbindung mit Salzsäure behandelt, um das Monohydrochloridsalz zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt, um das Endprodukt in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
1H-Indol-2-carbonsäure, 3-[2-(Dimethylamino)ethyl]-5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-, Ethylester, Monohydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminoethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Alkylhalogenide oder Amine in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1H-Indol-2-carbonsäure, 3-[2-(Dimethylamino)ethyl]-5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-, Ethylester, Monohydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Sie wird als Gerüst für die Entwicklung neuer Medikamente verwendet, insbesondere solcher, die auf das zentrale Nervensystem abzielen.
Biologische Studien: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Chemische Biologie: Sie dient als Sonde zur Untersuchung verschiedener biochemischer Pfade und molekularer Wechselwirkungen.
Industrielle Anwendungen: Die Verbindung wird bei der Synthese von fortschrittlichen Materialien und als Vorläufer für andere komplexe organische Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1H-Indol-2-carbonsäure, 3-[2-(Dimethylamino)ethyl]-5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-, Ethylester, Monohydrochlorid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Indolkern kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Dimethylaminoethylgruppe kann die Fähigkeit der Verbindung verbessern, biologische Membranen zu durchqueren, wodurch ihre Bioverfügbarkeit erhöht wird. Die Oxazolidinylgruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden und den Verbindung-Protein-Komplex stabilisieren.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride involves its interaction with specific molecular targets. The indole nucleus can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The oxazolidinyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1H-Indol-2-carbonsäure, 3-Hydroxy-4-methyl-, Ethylester
- 1H-Indol-2-carbonsäure, 3-[(Dimethylamino)methyl]-, Ethylester
- 1H-Indol-2-carbonsäure, 3-[2-(Dimethylamino)ethyl]-
Einzigartigkeit
1H-Indol-2-carbonsäure, 3-[2-(Dimethylamino)ethyl]-5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-, Ethylester, Monohydrochlorid ist durch das Vorhandensein der Oxazolidinylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität der Verbindung und ihre Fähigkeit, spezifische Wechselwirkungen mit biologischen Zielstrukturen einzugehen, was sie zu einem wertvollen Gerüst für die Medikamentenentwicklung macht.
Eigenschaften
Molekularformel |
C19H26ClN3O4 |
|---|---|
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H |
InChI-Schlüssel |
GGMZETZRWDUKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

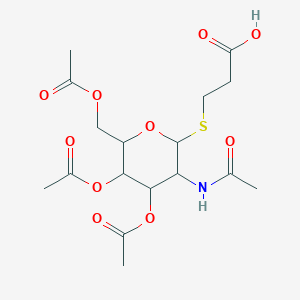
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
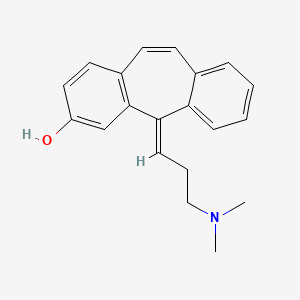
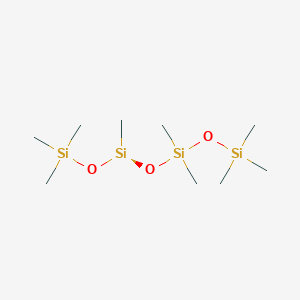
![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)
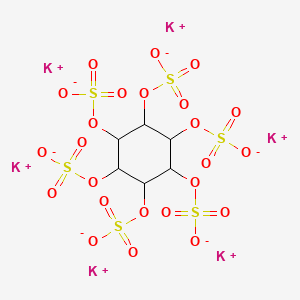
![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)

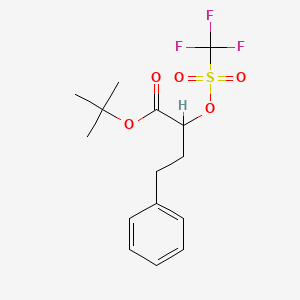
![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
